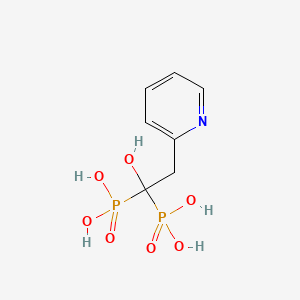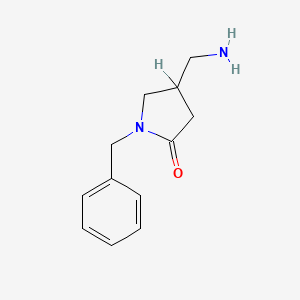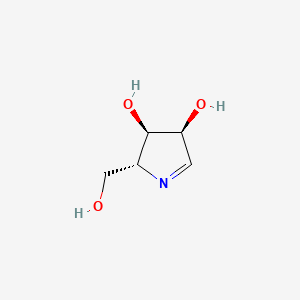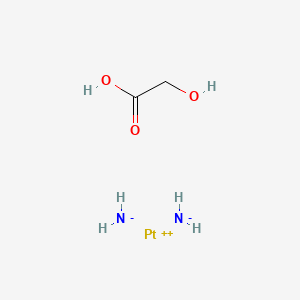
Oxprenolol hydrochloride
Overview
Description
Mechanism of Action
Target of Action
Oxprenolol hydrochloride primarily targets the Beta-1 adrenergic receptor . These receptors are predominantly found in the heart and vascular smooth muscle . They play a crucial role in the regulation of heart rate, cardiac output, and blood pressure .
Mode of Action
This compound is a non-selective beta-adrenergic antagonist . It competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . Like propranolol and timolol, oxprenolol binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle . This binding inhibits the effects of the catecholamines epinephrine and norepinephrine, leading to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure .
Biochemical Pathways
Oxprenolol also blocks beta-2 adrenergic receptors located in bronchiole smooth muscle, causing vasoconstriction . By binding beta-2 receptors in the juxtaglomerular apparatus, oxprenolol inhibits the production of renin . This inhibition leads to a decrease in angiotensin II and aldosterone production . As a result, oxprenolol inhibits the vasoconstriction and water retention due to angiotensin II and aldosterone .
Pharmacokinetics
Oxprenolol is a lipophilic molecule, which allows it to cross the blood-brain barrier . It is well absorbed but undergoes considerable first-pass loss . About 80% of oxprenolol is bound to protein in the blood . Less than 4% of oxprenolol is excreted unchanged in the urine .
Result of Action
The binding of oxprenolol to beta-adrenergic receptors results in a decrease in heart rate, cardiac output, and blood pressure . This makes it effective in the treatment of conditions such as hypertension, angina pectoris, arrhythmias, and anxiety .
Action Environment
Oxprenolol is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol . This is due to its lipophilic nature, which allows it to cross the blood-brain barrier more easily .
Biochemical Analysis
Biochemical Properties
Oxprenolol hydrochloride competes with adrenergic neurotransmitters such as catecholamines for binding at sympathetic receptor sites . It binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Cellular Effects
This compound’s binding at beta (1)-adrenergic receptors leads to a decrease in heart rate, cardiac output, and systolic and diastolic blood pressure . It is a lipophilic molecule and hence, it is able to cross the blood-brain barrier . As such, it is associated with a higher incidence of CNS-related side effects than hydrophilic ligands such as atenolol, sotalol, and nadolol .
Molecular Mechanism
The molecular mechanism of action of this compound involves its competition with adrenergic neurotransmitters for binding at sympathetic receptor sites . Like propranolol and timolol, this compound binds at beta (1)-adrenergic receptors in the heart and vascular smooth muscle, inhibiting the effects of the catecholamines epinephrine and norepinephrine .
Temporal Effects in Laboratory Settings
The plasma concentration:time profile produced after the oral administration of this compound is remarkably consistent and reproducible . Intrasubject and intersubject variability is small, and the administration of the drug after food or with many other drugs has very little effect .
Metabolic Pathways
This compound is metabolized in the liver
Transport and Distribution
This compound is a lipophilic molecule, which means it is well absorbed and then undergoes considerable first-pass loss . It penetrates well into most tissues, including the central nervous system .
Subcellular Localization
Given its lipophilic nature and ability to cross the blood-brain barrier , it can be inferred that it may localize in various cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxprenolol hydrochloride can be synthesized through a multi-step process. The synthesis typically involves the reaction of 2-(allyloxy)phenol with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with isopropylamine to yield oxprenolol. The final step involves the conversion of oxprenolol to its hydrochloride salt form .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Oxprenolol hydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidative degradation can occur, especially under harsh conditions.
Reduction: Reduction reactions are less common but can be induced under specific conditions.
Substitution: Nucleophilic substitution reactions can occur, particularly at the allyloxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can induce substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution can result in various ether derivatives .
Scientific Research Applications
Oxprenolol hydrochloride has a wide range of scientific research applications:
Biology: Studied for its effects on beta-adrenergic receptors in various biological systems.
Medicine: Extensively researched for its therapeutic effects in cardiovascular diseases and anxiety disorders.
Industry: Utilized in the formulation of sustained-release tablets and other pharmaceutical preparations.
Comparison with Similar Compounds
Propranolol: Another non-selective beta-blocker with similar therapeutic uses but differing in its pharmacokinetic profile.
Atenolol: A selective beta-1 blocker with fewer central nervous system side effects due to its hydrophilic nature.
Sotalol: A non-selective beta-blocker with additional antiarrhythmic properties.
Uniqueness of Oxprenolol Hydrochloride: this compound is unique due to its intrinsic sympathomimetic activity, which provides partial agonist effects at beta-adrenergic receptors. This property can result in fewer side effects related to bradycardia and lipid metabolism compared to other beta-blockers .
Properties
IUPAC Name |
1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3;/h4-8,12-13,16-17H,1,9-11H2,2-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAJXCLTPGGDAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=CC=C1OCC=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6452-71-7 (Parent) | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5021093 | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6452-73-9, 22972-97-0 | |
| Record name | Oxprenolol hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxprenolol hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trasicor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022972970 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxprenolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5021093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxprenolol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.600 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXPRENOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F4XSI7SNIU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-Phosphono-2-(pyridin-2-ylamino)ethyl]phosphonic acid](/img/structure/B1677986.png)

methyl}phosphonic acid](/img/structure/B1677992.png)
![{[(3-Methylpyridin-2-Yl)amino]methanediyl}bis(Phosphonic Acid)](/img/structure/B1677993.png)










